Technical Guide: Solubility Profile & Handling of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate
Technical Guide: Solubility Profile & Handling of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate
[1]
Part 1: Executive Summary & Physicochemical Profile[1]
Ethyl 5-aminobenzo[d]oxazole-2-carboxylate (CAS: 1159515-88-4) is a critical heterocyclic building block used in the synthesis of bioactive compounds, particularly in the development of antimicrobial agents and kinase inhibitors.[1] Its structure comprises a fused benzoxazole core functionalized with a primary amine at the 5-position and an ethyl ester at the 2-position.[1]
Understanding the solubility of this compound is paramount for optimizing reaction yields, purification (recrystallization), and preparing stock solutions for biological assays.[1] This guide provides a comprehensive analysis of its solubility behavior, governed by the interplay between its lipophilic aromatic core and polar functional groups.[1]
Structural Analysis & Solubility Prediction
The solubility behavior of this molecule is dictated by three distinct structural domains:
-
Benzoxazole Core (Lipophilic/Aromatic): Provides planarity and pi-pi stacking potential, favoring solubility in chlorinated solvents and aromatic hydrocarbons.[1]
-
Ethyl Ester (C-2 Position): Increases lipophilicity compared to the parent carboxylic acid, enhancing solubility in organic solvents like ethyl acetate and dichloromethane.[1]
-
Primary Amine (C-5 Position): A hydrogen bond donor/acceptor that introduces polarity.[1] It allows for specific interactions with protic solvents (alcohols) and provides a handle for pH-dependent solubility (salt formation).[1]
| Property | Value / Description | Implication for Solubility |
| Molecular Formula | C₁₀H₁₀N₂O₃ | Moderate molecular weight (206.20 g/mol ) favors dissolution.[1] |
| Physical State | Pale-yellow solid | Crystal lattice energy must be overcome by solvation.[1] |
| Predicted LogP | ~1.5 - 2.0 | Moderately lipophilic; prefers organic phases over water.[1] |
| H-Bond Donors | 1 (–NH₂) | Capable of H-bonding with alcohols, DMSO, water.[1] |
| H-Bond Acceptors | 4 (N, O atoms) | Excellent solubility in polar aprotic solvents (DMSO).[1] |
| pKa (Amine) | ~3.5 - 4.5 (Estimated) | Weakly basic; soluble in acidic aqueous media.[1] |
Part 2: Solubility Landscape
The following data represents a synthesized solubility profile based on structural analogs (e.g., benzoxazole, ethyl 2-aminooxazole-5-carboxylate) and standard organic synthesis practices.
Solvent Compatibility Table[1][2]
| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO | Excellent (>50 mg/mL) | Dipole-dipole interactions disrupt crystal lattice; H-bond acceptance.[1] Ideal for bioassay stock solutions.[1] |
| DMF | Excellent (>50 mg/mL) | Similar mechanism to DMSO; preferred for synthetic reactions (SɴAr, couplings).[1] | |
| Chlorinated | Dichloromethane (DCM) | Good (20-50 mg/mL) | Solvation of the lipophilic aromatic core and ester chain.[1] Standard solvent for extraction.[1] |
| Chloroform | Good (20-50 mg/mL) | Effective solvation; often used for NMR analysis.[1] | |
| Esters | Ethyl Acetate | Moderate (10-30 mg/mL) | "Like dissolves like" (ester-ester interaction).[1] Good for chromatography and extraction.[1] |
| Polar Protic | Ethanol | Moderate/High (Heat) | Soluble when hot; moderate at RT.[1] The amine group H-bonds with EtOH.[1] Ideal for recrystallization .[1] |
| Methanol | Moderate | Higher polarity than EtOH but similar behavior.[1] | |
| Aqueous | Water (Neutral) | Insoluble (<0.1 mg/mL) | Lipophilic core dominates; lacks sufficient polarity to disrupt water network.[1] |
| 0.1 M HCl | Soluble | Protonation of the 5-NH₂ group forms a cationic salt, drastically increasing aqueous solubility.[1] | |
| Non-Polar | Hexanes/Heptane | Insoluble | Polarity mismatch.[1] Useful as an anti-solvent to precipitate the compound from DCM or EtOAc.[1] |
Visualization: Solubility Decision Tree
The following diagram outlines the logical flow for solvent selection based on the intended application (Synthesis, Analysis, or Purification).
Figure 1: Decision tree for solvent selection based on experimental requirements.[1]
Part 3: Experimental Protocols
As a researcher, relying solely on literature values is insufficient.[1] The following protocols allow you to empirically determine solubility and handle the compound effectively.
Protocol A: Gravimetric Solubility Determination
Use this method to establish exact solubility limits in a specific solvent system.[1]
-
Preparation: Weigh approximately 10 mg of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate into a pre-weighed 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add the target solvent (e.g., Ethanol) in 50 µL aliquots.
-
Agitation: Vortex vigorously for 1 minute after each addition. Sonicate for 5 minutes if dissolution is slow.
-
Observation: Check for clarity. If solid remains, repeat solvent addition.[1]
-
Calculation:
[1] -
Validation: If the solution is clear, centrifuge at 10,000 rpm for 5 minutes to ensure no micro-precipitates exist.
Protocol B: pH-Dependent Dissolution (Salt Formation)
Use this method to dissolve the compound in aqueous media for biological testing without using high concentrations of DMSO.
-
Theory: The 5-amino group is weakly basic.[1] Lowering the pH below the pKa (estimated ~4) protonates the amine (
), increasing water solubility.[1] -
Step 1: Suspend 10 mg of the compound in 1 mL of water (suspension forms).
-
Step 2: Slowly add 1.0 M HCl dropwise while stirring.
-
Step 3: Monitor dissolution. The yellow suspension should turn into a clear, likely colorless or pale solution upon salt formation.[1]
-
Caution: Avoid strong bases (NaOH), as the ethyl ester at position 2 is susceptible to hydrolysis, which would degrade the compound into the carboxylic acid.[1]
Protocol C: Recrystallization (Purification)
Based on the solubility differential between hot and cold ethanol.[1]
-
Dissolve the crude solid in the minimum amount of boiling ethanol .
-
If insoluble particles remain, filter hot.[1]
-
Allow the solution to cool slowly to room temperature, then to 4°C.
-
Needle-like crystals of the amine should form.[1]
-
Filter and wash with cold hexanes (in which the compound is insoluble) to remove impurities.[1]
Part 4: Dissolution Mechanism Visualization
Understanding how the solvent interacts with the molecule aids in troubleshooting precipitation issues.[1]
Figure 2: Mechanistic interaction map showing why DMSO and DCM are effective solvents while water is poor.
Part 5: References
-
Sigma-Aldrich. Ethyl 5-aminobenzo[d]oxazole-2-carboxylate Product Page. Retrieved from (Verified CAS 1159515-88-4).[1]
-
PubChem. Ethyl 2-aminooxazole-5-carboxylate (Analogous Structure Data). National Library of Medicine.[1] Retrieved from .[1]
-
Fluorochem. Product Specification: Ethyl 5-aminobenzo[d]oxazole-2-carboxylate. Retrieved from .[1]
-
ResearchGate. Synthesis and properties of benzoxazole derivatives. (General solubility trends for amino-benzoxazoles). Retrieved from .
-
ChemicalBook. Ethyl 5-aminobenzo[d]oxazole-2-carboxylate Properties. Retrieved from .[1]
